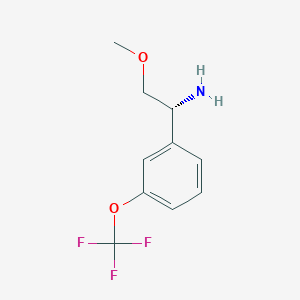
(R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the use of transaminases for chiral selective transamination. This method is environmentally friendly and economically attractive. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal enzyme and substrate loading, temperature, and pH to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar enzymatic processes, scaled up to meet production demands. The use of immobilized whole-cell biocatalysts with transaminase activity can be optimized for large-scale synthesis, ensuring high enantioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
- 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Uniqueness
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
Clé InChI |
RJBRTBNTQLCNFE-VIFPVBQESA-N |
SMILES isomérique |
COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |
SMILES canonique |
COCC(C1=CC(=CC=C1)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)
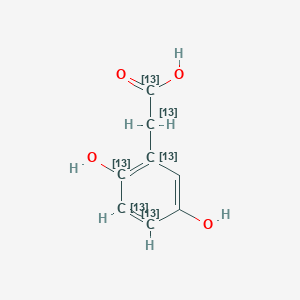
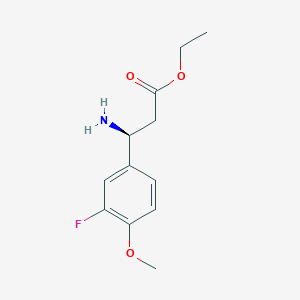
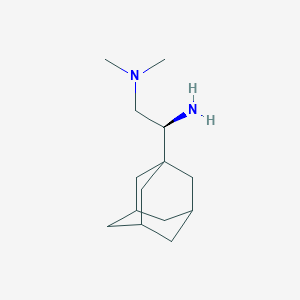
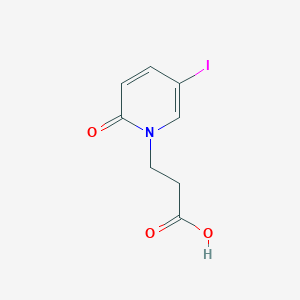
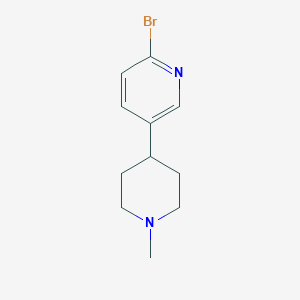
![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)

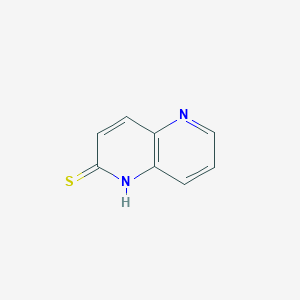

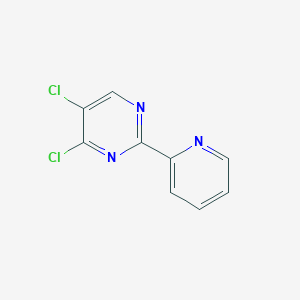
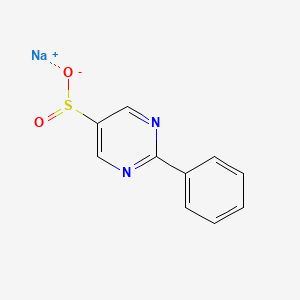
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
